N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide
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Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research in the field often focuses on the synthesis of complex organic compounds with potential biological activities. Compounds with structures similar to "N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide" are synthesized through various chemical reactions, exploring their chemical properties and potential as lead compounds in drug discovery. The study by Yu et al. (2014) discusses the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation, highlighting a method that could be relevant for synthesizing structurally similar compounds (Yu et al., 2014).
Antioxidant and Anti-inflammatory Activities
Research on the biological activities of chemically complex compounds often includes antioxidant and anti-inflammatory properties evaluation. Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives, studying their antioxidant activities. Such studies are indicative of the potential applications of similarly structured compounds in evaluating biological activities and developing new therapeutic agents (Chkirate et al., 2019).
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-5-24-18-12-16(8-11-19(18)28-14-22(3,4)21(24)26)23-20(25)13-27-17-9-6-15(2)7-10-17/h6-12H,5,13-14H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKRNUIABOLECD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)C)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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